molecular formula C7H14O3 B11721830 3-(Methoxymethyl)pentanoic acid

3-(Methoxymethyl)pentanoic acid

Cat. No.: B11721830
M. Wt: 146.18 g/mol
InChI Key: VSHFPYFQWGYRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)pentanoic acid: is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, where a methoxymethyl group is attached to the third carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)pentanoic acid typically involves the reaction of pentanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Methoxymethyl)pentanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

Chemistry: 3-(Methoxymethyl)pentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions. It can act as a substrate for certain enzymes, helping researchers understand enzyme specificity and activity.

Medicine: The compound has potential applications in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and van der Waals interactions, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

    3-Methylpentanoic acid: Similar structure but lacks the methoxymethyl group.

    3-Ethoxymethylpentanoic acid: Similar structure with an ethoxymethyl group instead of a methoxymethyl group.

    3-(Methoxymethyl)butanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 3-(Methoxymethyl)pentanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-(methoxymethyl)pentanoic acid

InChI

InChI=1S/C7H14O3/c1-3-6(5-10-2)4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

VSHFPYFQWGYRNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.